molecular formula C16H24N2O2 B13975313 Benzyl 4-isobutyl-1-piperazinecarboxylate

Benzyl 4-isobutyl-1-piperazinecarboxylate

Cat. No.: B13975313
M. Wt: 276.37 g/mol
InChI Key: IEJFGKBOAMFJRL-UHFFFAOYSA-N
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Description

Benzyl 4-isobutylpiperazine-1-carboxylate: is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This compound is characterized by its unique structure, which includes a benzyl group, an isobutyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-isobutylpiperazine-1-carboxylate typically involves the reaction of benzyl chloride with 4-isobutylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzyl chloride+4-isobutylpiperazineBenzyl 4-isobutylpiperazine-1-carboxylate\text{Benzyl chloride} + \text{4-isobutylpiperazine} \rightarrow \text{Benzyl 4-isobutylpiperazine-1-carboxylate} Benzyl chloride+4-isobutylpiperazine→Benzyl 4-isobutylpiperazine-1-carboxylate

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-isobutylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-isobutylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-isobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.

    1-(3-chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with psychoactive properties.

    1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Another phenylpiperazine with stimulant effects.

Uniqueness: Benzyl 4-isobutylpiperazine-1-carboxylate is unique due to its specific combination of benzyl and isobutyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Benzyl 4-isobutyl-1-piperazinecarboxylate (BIPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

BIPC is a piperazine derivative characterized by the presence of a benzyl group and an isobutyl substituent. Its chemical structure can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This compound is known for its ability to interact with various biological targets, which may lead to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. BIPC has been evaluated for its effectiveness against various bacterial strains. For instance, studies have demonstrated that related compounds show activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
BIPCMRSA0.78 - 3.125 μg/mL
VREfm0.78 - 3.125 μg/mL

Anticancer Activity

The anticancer potential of BIPC has also been explored. Similar piperazine derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

In a study evaluating the antiproliferative effects of various piperazine derivatives, compounds with structural similarities to BIPC exhibited IC50 values indicating significant inhibition of cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50 (μM)
BIPCMCF714.7
A54912.5

Neurological Effects

BIPC may also influence neurological pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, which could provide insights into their potential use in treating neurological disorders . For example, compounds that modulate P2X7 receptors have implications in pain management and inflammation .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that BIPC and its analogs were effective against drug-resistant strains of bacteria, suggesting their potential as alternatives to conventional antibiotics .
  • Cancer Cell Proliferation : In vitro studies showed that BIPC significantly inhibited the proliferation of MCF7 cells at concentrations lower than those required for traditional chemotherapeutic agents .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of piperazine derivatives indicate that modifications to the piperazine ring can enhance biological activity. The presence of bulky substituents like isobutyl groups appears to increase potency against specific targets while maintaining selectivity.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 4-(2-methylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-14(2)12-17-8-10-18(11-9-17)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3

InChI Key

IEJFGKBOAMFJRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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